

7,8-Dimethoxycoumarin chemical and physical

Author: BenchChem Technical Support Team. Date: December 2025

properties

Compound of Interest

Compound Name: 7,8-Dimethoxycoumarin

Cat. No.: B190902

Get Quote

An In-Depth Technical Guide to **7,8-Dimethoxycoumarin**: Chemical and Physical Properties for Researchers

This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, and relevant experimental protocols for **7,8-Dimethoxycoumarin**. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural coumarin compound. **7,8-Dimethoxycoumarin**, also known as Daphnetin dimethyl ether, is a natural product found in plants such as Artemisia caruifolia and various Citrus species[1]. It has garnered scientific interest for its antioxidant and anti-inflammatory activities[2].

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **7,8-Dimethoxycoumarin** are summarized below. Data for closely related isomers are provided for comparative context where specific experimental values for the **7,8-isomer** are not readily available.

Property	Value	Source
IUPAC Name	7,8-dimethoxychromen-2-one	[3]
Synonyms	Daphnetin dimethyl ether	[1]
CAS Number	2445-80-9	[3]
Molecular Formula	C11H10O4	[3]
Molecular Weight	206.19 g/mol	[3]
Appearance	Solid, powder (typical for coumarins)	
Melting Point	145.50 °C (for 6,7-dimethoxycoumarin)	[4]
Boiling Point	369.24 °C (estimated for 6,7-dimethoxycoumarin)	[4]
Solubility	Soluble in organic solvents like ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.	[5][6]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **7,8- Dimethoxycoumarin**. The following table summarizes key spectral information.

Spectroscopic Technique	Data Highlights	Source
¹³ C NMR	Chemical shifts available in spectral databases.	[7]
Mass Spectrometry	MS-MS data available; Precursor [M+H]+: 207.0652.	[3]
UV-Visible (UV-Vis)	UV-Vis absorption spectra for coumarin derivatives are well-documented and influenced by substitution patterns and solvent.	[8][9]
Infrared (IR)	IR spectra of coumarins typically show a strong, sharp band for C=O stretching (around 1650-1700 cm ⁻¹) and bands for C-O and aromatic C=C stretching.	[8][10]

Experimental Protocols

This section details methodologies for the synthesis of **7,8-Dimethoxycoumarin** and for a key biological assay used to investigate its anti-inflammatory mechanism.

Synthesis of 7,8-Dimethoxycoumarin via Pechmann Condensation and Methylation

The synthesis of coumarins is often achieved through the Pechmann condensation, which involves the reaction of a phenol with a β -ketoester under acidic conditions[2][11]. To obtain **7,8-Dimethoxycoumarin**, a two-step process is typically employed:

- Step 1: Pechmann Condensation to form 7,8-Dihydroxycoumarin (Daphnetin)
 - Reactants: Pyrogallol (1,2,3-trihydroxybenzene) and an appropriate β-ketoester (e.g., ethyl acetoacetate) are used as starting materials.

 Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or a Lewis acid like aluminum chloride, is required to facilitate the condensation and subsequent cyclization[2] [12].

Procedure:

- 1. Equimolar amounts of pyrogallol and the β -ketoester are mixed.
- 2. The mixture is cooled in an ice bath, and the acid catalyst is added slowly with constant stirring.
- 3. The reaction mixture is stirred, often at a slightly elevated temperature (e.g., 35°C), for several hours to ensure completion[13].
- 4. Upon completion, the reaction mixture is poured into crushed ice, leading to the precipitation of the crude 7,8-dihydroxycoumarin product.
- 5. The precipitate is collected by vacuum filtration, washed thoroughly with water to remove the acid, and then dried. Purification can be achieved by recrystallization from a suitable solvent like ethanol.
- Step 2: Dimethylation of Daphnetin
 - Reactants: The synthesized 7,8-dihydroxycoumarin and a methylating agent, such as dimethyl sulfate.
 - Base: A weak base, typically potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl groups, facilitating the methylation reaction.
 - Solvent: An inert polar aprotic solvent like acetone is commonly used.
 - Procedure:
 - 1. 7,8-dihydroxycoumarin is dissolved in acetone, and potassium carbonate is added to the mixture.
 - 2. Dimethyl sulfate is added, and the mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

- 3. After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.
- 4. The solvent is removed from the filtrate under reduced pressure.
- 5. The resulting crude **7,8-Dimethoxycoumarin** is purified, typically by column chromatography on silica gel, to yield the final product.

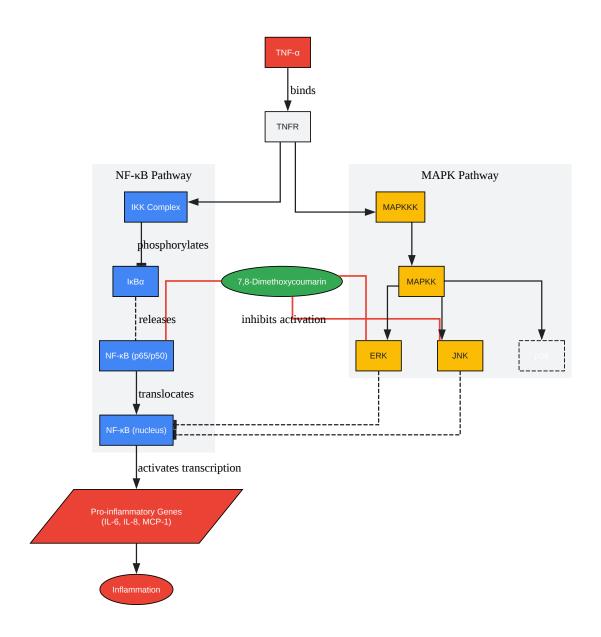
Western Blot Analysis of NF-κB and MAPK Signaling in HaCaT Cells

7,8-Dimethoxycoumarin has been shown to inhibit the expression of pro-inflammatory cytokines by targeting the NF- κ B and MAPK signaling pathways in human keratinocyte (HaCaT) cells stimulated with Tumor Necrosis Factor-alpha (TNF- α)[2]. The following protocol outlines the Western blot procedure to assess the phosphorylation status of key proteins in these pathways.

- Cell Culture and Treatment:
 - Human keratinocyte (HaCaT) cells are cultured in a suitable medium (e.g., DMEM)
 supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
 - Cells are seeded in culture dishes and grown to a suitable confluency (e.g., 3 x 10⁵ cells/well in a 60-mm dish)[2].
 - Prior to treatment, the growth medium is removed. Cells are pre-treated with various concentrations of 7,8-Dimethoxycoumarin (e.g., 0.05, 0.1, 0.2 mM) in serum-free medium for a specified time (e.g., 1 hour).
 - Inflammation is induced by adding TNF-α (e.g., 50 ng/mL) to the medium, and the cells are incubated for an additional period (e.g., 30 minutes).
- Protein Extraction:
 - After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS).

Foundational & Exploratory

- Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitor cocktails to preserve protein integrity and phosphorylation status[2].
- The cell lysates are scraped and collected into microcentrifuge tubes.
- The lysates are centrifuged at high speed (e.g., 15,000 rpm) at 4°C for 20 minutes to pellet cell debris[2]. The supernatant containing the total protein extract is carefully transferred to a new tube.
- Protein concentration is determined using a standard protein assay (e.g., BCA or Bradford assay).
- SDS-PAGE and Western Blotting:
 - Equal amounts of protein from each sample are mixed with Laemmli sample buffer and denatured by heating.
 - The protein samples are loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) for electrophoretic separation based on molecular weight.
 - The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF)
 or nitrocellulose membrane.
 - The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20, TBST) to prevent non-specific antibody binding.
 - The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p65, p65, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38)[14][15][16].
 - The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
 - After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system[16].



 The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels to determine the activation status of the signaling pathways.

Biological Activity and Signaling Pathway

7,8-Dimethoxycoumarin exerts its anti-inflammatory effects by modulating key intracellular signaling cascades. In TNF-α-stimulated keratinocytes, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK)[2]. This dual inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory mediators like IL-6, IL-8, and MCP-1, thereby mitigating the inflammatory response[2].

Click to download full resolution via product page

Caption: Mechanism of 7,8-Dimethoxycoumarin's anti-inflammatory action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Pechmann condensation Wikipedia [en.wikipedia.org]
- 3. 7,8-Dimethoxycoumarin | C11H10O4 | CID 142768 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6,7-dimethoxycoumarin, 120-08-1 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. 531-59-9 CAS MSDS (7-Methoxycoumarin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Pechmann Condensation [organic-chemistry.org]
- 12. jetir.org [jetir.org]
- 13. 7-Methoxycoumarin(531-59-9) IR Spectrum [m.chemicalbook.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. mdpi.com [mdpi.com]
- 16. Activation of the NF-kB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [7,8-Dimethoxycoumarin chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190902#7-8-dimethoxycoumarin-chemical-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com